Z-LEHD-fmk

Content Navigation

Product Name

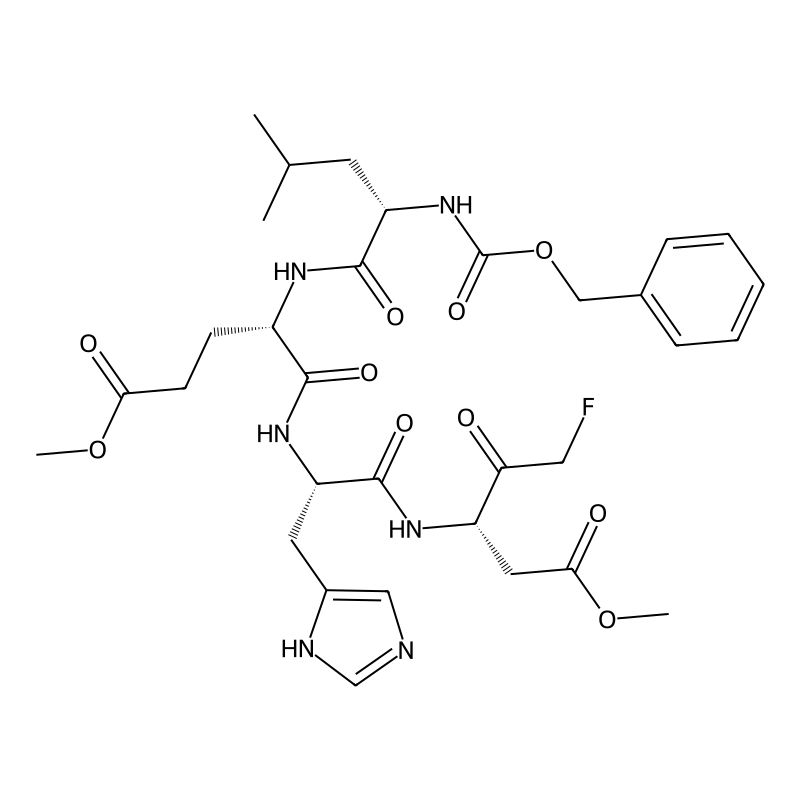

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Z-LEHD-FMK caspase-9 inhibitor mechanism of action

Experimental Protocol for Using Z-LEHD-FMK

Here is a generalized methodology for applying this compound in a cell-based assay, which you can adapt based on your specific model.

| Step | Procedure | Considerations & Optimization Tips |

|---|---|---|

| 1. Preparation of Inhibitor | Resuspend lyophilized powder in anhydrous DMSO to create a stock solution (e.g., 10-20 mM) [1]. | Aliquot and store at -20°C to -70°C. Avoid repeated freeze-thaw cycles [1]. |

| 2. Treatment of Cells | Add the stock solution directly to the cell culture medium. A common working concentration is 10-100 µM [1]. | Include a vehicle control (same concentration of DMSO). A pan-caspase inhibitor (e.g., Z-VAD-FMK) can be used as a positive control for apoptosis inhibition. |

| 3. Pre-incubation | Pre-treat cells for 1-4 hours before applying the apoptotic stimulus. | Pre-incubation ensures the inhibitor is inside cells before caspase-9 activation is triggered. |

| 4. Induction of Apoptosis | Apply the stimulus (e.g., chemotherapeutic drug, UV radiation, growth factor withdrawal) to initiate the intrinsic apoptotic pathway. | The timing and efficacy of inhibition can be confirmed by co-staining with a viability dye. |

| 5. Analysis | Assess apoptosis markers (e.g., caspase-3/7 activity, PARP cleavage, DNA fragmentation, cell viability) 12-48 hours post-stimulus. | Use complementary methods to confirm the specific role of caspase-9. |

Caspase-9 Activation Pathway and Inhibitor Mechanism

The following diagram illustrates the intrinsic apoptosis pathway and the precise point where this compound exerts its inhibitory effect.

Caspase-9 activation occurs within the "apoptosome" complex, formed after cytochrome c release from mitochondria. This compound acts by irreversibly binding to the catalytic cysteine residue in the active site of caspase-9, preventing it from processing and activating downstream effector caspases [2] [1].

Research Context and Alternative Strategies

Understanding the broader context of caspase-9 regulation can enhance your research.

- Beyond Apoptosis: Caspase-9 is involved in non-apoptotic processes like cellular differentiation, innate immunity, and mitochondrial homeostasis [3]. This compound can be a valuable tool for investigating these non-canonical roles.

- Endogenous Regulation: The protein XIAP (X-linked Inhibitor of Apoptosis) is a natural caspase-9 inhibitor. Its BIR3 domain binds to and inactivates caspase-9 [4] [3]. This mechanism has inspired the development of synthetic peptide inhibitors like Pen1-XBir3 for research [5] [3].

- Clinical Landscape: While peptide-based inhibitors like this compound are indispensable research tools, their drug-like properties are limited. Developing clinically viable caspase inhibitors has proven challenging, with candidates like emricasan and belnacasan facing issues of efficacy and toxicity in trials [6].

References

- 1. Caspase-9 Inhibitor this compound FMK008 [rndsystems.com]

- 2. Caspase-9: structure, mechanisms and clinical application [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-9: A Multimodal Therapeutic Target With Diverse ... [frontiersin.org]

- 4. Caspase 9 Inhibitor - an overview [sciencedirect.com]

- 5. Caspase-9 inhibition confers stronger neuronal ... - Frontiers [frontiersin.org]

- 6. A long way to go: caspase inhibitors in clinical use [nature.com]

Core Properties and Mechanism of Action

The table below summarizes the key biochemical characteristics of Z-LEHD-FMK:

| Property | Description |

|---|---|

| Molecular Weight | 690.72 g/mol [1] [2] [3] |

| Chemical Formula | C32H43FN6O10 [1] [2] [3] |

| CAS Number | 210345-04-3 [1] [2] [4] |

| Primary Target | Caspase-9 [5] [1] [3] |

| Mechanism | Irreversible, competitive inhibitor [2] [6] |

| Cellular Permeability | Cell-permeable [5] [7] [2] |

This compound works by selectively inhibiting caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptosis pathway. This pathway is activated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which then triggers the formation of the "apoptosome" complex and activates caspase-9. Active caspase-9 then cleaves and activates executioner caspases (like caspase-3 and -7), leading to programmed cell death. This compound forms an irreversible bond with caspase-9, preventing it from initiating this destructive cascade [5] [7] [3].

This compound inhibits caspase-9 to block the intrinsic apoptosis pathway.

Experimental Application and Protocols

This compound is widely used in both cell-based and animal studies. Key preparation and usage details are standardized below.

Sample Preparation and Handling

| Aspect | Protocol Details |

|---|---|

| Reconstitution | Lyophilized powder is dissolved in DMSO to create a stock solution [5] [1]. A common preparation is 10 mM stock (1.0 mg in 124 µL DMSO) [5]. |

| Storage | Store lyophilized powder and reconstituted aliquots at -20°C, avoiding repeated freeze-thaw cycles [5] [7]. |

| Working Concentration | A typical working concentration is 20 µM [5] [8]. The optimal concentration should be determined by titration for each experimental system [5]. |

| Critical Consideration | Final DMSO concentration should not exceed 0.2% to avoid cellular toxicity [5]. |

In Vitro Cell-Based Assays

The following workflow is commonly used to study the protective effect of this compound against apoptosis, for example, induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) [5] [8]:

Standard in vitro workflow for evaluating this compound's anti-apoptotic effect.

This protocol has shown that this compound can completely protect certain cell lines (like HCT116 and 293) from TRAIL-induced toxicity [1] [4]. Analysis often involves Annexin V staining to detect phosphatidylserine externalization (an early apoptosis marker) and Western Blotting to examine the cleavage of caspases and their substrates [5] [6].

In Vivo Animal Studies

This compound has been investigated in animal models of injury, such as spinal cord trauma in rats [1] [3] [4].

- Typical Dosage: 0.8 μmol/kg, administered via intravenous (i.v.) injection [1] [3] [4].

- Formulation: The compound is first dissolved in DMSO and then further diluted in phosphate-buffered saline (PBS) for administration [3].

- Outcome: Treatment significantly reduced the number of apoptotic cells and protected neurons, glia, and myelin structure, demonstrating neuroprotective effects [1] [3].

Key Research Findings and Applications

Research has revealed a particularly valuable application for this compound: selectively protecting normal cells while allowing cancer cell death.

- Selective Cytoprotection: A seminal study found that while this compound protects normal human hepatocytes and some cancer lines (e.g., HCT116) from TRAIL-induced apoptosis, it does not protect other cancer lines (e.g., SW480, H460) [8]. This suggests that a brief co-administration of this compound with TRAIL could protect the liver while permitting the elimination of many cancer cells, thereby widening the therapeutic window for TRAIL-based cancer therapies [8].

- Neuroprotection: In a rat model of spinal cord injury, this compound treatment protected neurons, glia, and myelin, and led to diminished axonal demyelination and significantly fewer apoptotic cells [3].

References

- 1. medchemexpress.com/ z - lehd - fmk .html [medchemexpress.com]

- 2. - Z - LEHD | irreversible caspase-9 inhibitor FMK [invivochem.com]

- 3. This compound Evaluation Sample - Irreversible Caspase-9 ... [apexbt.com]

- 4. - Z - LEHD | Caspase | Apoptosis | TargetMol fmk [targetmol.com]

- 5. This compound, Caspase-9 Inhibitor [bdbiosciences.com]

- 6. This compound TFA | Caspase inhibitor | Mechanism [selleckchem.com]

- 7. Caspase-9 Inhibitor this compound FMK008 [rndsystems.com]

- 8. The caspase 9 inhibitor this compound protects human liver ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Role in Apoptosis

Z-LEHD-FMK is a cell-permeable, irreversible caspase inhibitor that acts as a pseudo-substrate, competing for the caspase-9 active site to prevent the cleavage and activation of downstream effector caspases like caspase-3 and caspase-7 [1] [2]. It primarily inhibits the intrinsic (mitochondrial) apoptosis pathway [3] [4].

The diagram below illustrates the intrinsic apoptosis pathway and where this compound exerts its inhibitory effect.

This compound inhibits caspase-9 activation in the intrinsic apoptosis pathway.

Research Applications and Key Findings

This compound is widely used in research to study the role of caspase-9 and has shown protective effects in diverse models, from cell cultures to animal studies.

| Application / Model System | Key Findings / Effect of this compound | Experimental Details (Conc./Dose, Route) | Citation |

|---|---|---|---|

| Cancer Research (TRAIL toxicity) | Protected normal human liver cells & certain cancer lines (HCT116, 293) from TRAIL-induced apoptosis; did not protect other cancer lines (SW480, H460). | In vitro: 20 µM, pre-treatment 30 min [5] [6] | [5] |

| Neuroprotection (Spinal Cord Injury) | Showed neuroprotective effect in a rat model of spinal cord trauma; decreased apoptotic cell count, protected neurons, glia, and myelin. | In vivo (rat): 0.8 µmol/kg, intravenous (i.v.) for 1-7 days [6] | [6] |

| Embryology (Buffalo Embryos) | Enhanced the yield and quality of in vitro produced buffalo pre-implantation embryos; reduced cellular stress. | In vitro: 20 µM during oocyte maturation and embryo culture [2] | [2] |

| Cancer Research (HeLa Cells) | Used as a tool to confirm caspase-dependent apoptosis induced by Orostachys japonicus extract. | In vitro: Pre-treatment with 20 µM for 30 min [7] | [7] |

| Neuroblastoma Research | Attenuated 25-Hydroxycholesterol-induced apoptosis in BE(2)-C human neuroblastoma cells (intrinsic pathway). | In vitro: Used alongside pan-caspase inhibitor Z-VAD-FMK [4] | [4] |

Experimental Protocol Summary

Based on the research, here is a common in vitro protocol for using this compound in cell culture, which you can adapt as needed.

General workflow for using this compound in cell-based assays.

- Reagent Preparation: this compound is typically prepared as a high-concentration stock solution (e.g., 100 mg/mL) in DMSO. Aliquots should be stored at -20°C to -70°C, avoiding repeated freeze-thaw cycles [1] [6].

- Cell Treatment: A common and effective in vitro working concentration is 20 µM. Cells are typically pre-treated for 30 minutes before applying the apoptotic stimulus (e.g., TRAIL, a chemotherapeutic agent, or other stressors) [5] [7].

- Incubation and Analysis: After pre-treatment, the apoptotic stimulus is applied, and cells are incubated for the required duration. Readouts can include cell viability assays (MTS), Western blot analysis for caspase cleavage or other apoptosis markers, and flow cytometry for apoptosis detection [5] [7].

Key Considerations for Researchers

- Specificity: While this compound is designed as a selective caspase-9 inhibitor, always verify its specificity in your experimental system, as cross-reactivity with other caspases can occur at higher concentrations.

- Differential Effects: Notably, this compound does not inhibit apoptosis in all cell types, even for the same stimulus. This can be leveraged to study cell-type-specific death pathways [5].

- Therapeutic Potential: Its ability to protect normal cells (like hepatocytes and neurons) while allowing death in some cancer cells highlights its potential in widening the therapeutic window for treatments like TRAIL therapy [5] [6].

References

- 1. Caspase-9 Inhibitor this compound FMK008 [rndsystems.com]

- 2. Caspase-9 inhibitor this compound enhances the yield of in ... [sciencedirect.com]

- 3. The activation of caspases in immunocompetent cells is an ... [sciencedirect.com]

- 4. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via ... [mdpi.com]

- 5. The caspase 9 inhibitor this compound protects human liver ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Caspase-9 Inhibitor [medchemexpress.com]

- 7. Orostachys japonicus induce caspase-dependent ... [e-nrp.org]

Comprehensive Technical Review: Z-LEHD-FMK and Its Neuroprotective Effects

Executive Summary

Z-LEHD-FMK is a selective, irreversible inhibitor of caspase-9 that has demonstrated significant neuroprotective potential in preclinical models of neurological injury. Through its targeted inhibition of the mitochondrial apoptosis pathway, this compound reduces apoptotic cell death across multiple neural cell types, including neurons, glia, and oligodendrocytes. Studies in rat spinal cord injury models show this compound not only provides cellular protection but also promotes functional recovery, making it a promising candidate for therapeutic development in acute neurological injuries. This review comprehensively examines the mechanism, efficacy, experimental protocols, and research challenges associated with this compound to support scientific and drug development efforts.

Introduction to Caspase-9 Inhibition and Neuroprotection

Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory responses [1]. Among these, caspase-9 functions as a critical initiator caspase in the intrinsic (mitochondrial) apoptosis pathway, which becomes activated in response to various cellular stresses including traumatic injury, oxidative stress, and ischemic damage [1] [2]. Upon activation, caspase-9 initiates a proteolytic cascade that leads to the activation of executioner caspases (caspase-3, -6, and -7) and ultimately results in organized cellular dismantling and death.

The dysregulation of caspase-mediated apoptosis contributes significantly to the pathogenesis of various neurological disorders and acute neural injuries, making caspase inhibition an attractive therapeutic strategy [1]. This compound represents one such targeted intervention that specifically aims to modulate this apoptotic pathway to preserve neuronal viability and function. As a cell-permeable, irreversible inhibitor with demonstrated efficacy in multiple experimental models, this compound serves as both a research tool for understanding apoptotic mechanisms and a promising therapeutic candidate for further development.

Mechanism of Action

The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway represents a crucial cell death mechanism activated in response to various intracellular stressors, particularly in neurological contexts. This pathway initiates when cellular damage triggers mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome that recruits and activates procaspase-9 through cleavage. Once activated, caspase-9 initiates a proteolytic cascade that activates downstream executioner caspases (primarily caspase-3 and -7), ultimately resulting in the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation, membrane blebbing, and formation of apoptotic bodies [1] [2].

Table 1: Key Components of the Intrinsic Apoptosis Pathway

| Component | Role in Apoptosis | Activation Trigger |

|---|---|---|

| Cytochrome c | Mitochondrial protein released into cytosol | Cellular stress/damage |

| Apaf-1 | Forms apoptosome complex | Cytochrome c binding |

| Caspase-9 | Initiator caspase | Cleavage by apoptosome |

| Caspase-3/7 | Executioner caspases | Cleavage by caspase-9 |

Molecular Inhibition Mechanism

This compound exerts its neuroprotective effects through irreversible covalent binding to the active site cysteine residue of caspase-9. The compound is a peptide-based inhibitor featuring a fluoromethyl ketone (FMK) moiety that facilitates irreversible inhibition, coupled with a leucine-glutamic acid-histidine-aspartic acid (LEHD) peptide sequence that mimics the natural cleavage recognition site of caspase-9 substrates [3] [4]. This structural design enables this compound to function as a competitive substrate analog that specifically binds and permanently inactivates caspase-9 without affecting other caspase family members at therapeutic concentrations.

The molecular specificity of this compound derives from its recognition motif, which corresponds to the endogenous cleavage sequence in caspase-9 substrates. The FMK moiety forms a thioether bond with the catalytic cysteine residue in the caspase-9 active site, permanently preventing the enzyme from processing its natural targets [4]. This mechanism effectively halts the apoptotic cascade at the initiation phase of the intrinsic pathway, preventing the activation of downstream executioner caspases and the resultant cellular demolition. The inhibitor's cell permeability allows it to access intracellular compartments where caspase-9 activation occurs, making it particularly suitable for addressing the intracellular apoptotic signaling that characterizes many neurological injuries.

Visualization of the intrinsic apoptosis pathway and this compound inhibition mechanism. Cellular damage triggers mitochondrial cytochrome c release and apoptosome formation, activating caspase-9. Active caspase-9 then activates executioner caspases (caspase-3), leading to apoptosis. This compound specifically inhibits active caspase-9, preventing downstream apoptotic events.

Experimental Evidence of Neuroprotection

In Vitro Evidence

Multiple in vitro studies demonstrate this compound's efficacy in inhibiting apoptosis across various cell types. In human colon cancer (HCT116) and embryonic kidney (HEK293) cell lines, pretreatment with 20 μM this compound for 30 minutes provided complete protection against TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced toxicity [3] [4]. Similarly, the inhibitor demonstrated protective effects in normal human hepatocytes exposed to TRAIL-induced apoptosis, suggesting selective cytoprotection of normal tissues may be possible with appropriate therapeutic application [3]. Western blot analysis confirmed that this compound treatment prevents proteolytic cleavage of procaspase-3, the key executioner caspase downstream of caspase-9, thereby maintaining cellular viability by blocking the apoptotic cascade at the initiator stage [3].

The anti-apoptotic potency of this compound has been further established in studies examining notochordal cells under serum deprivation conditions, which model the stress conditions relevant to intervertebral disc degeneration. When subjected to serum-free conditions (0% FBS) for 48 hours, notochordal cells showed significantly increased apoptosis and elevated expressions of caspase-9, caspase-8, and caspase-3 compared to controls in 10% FBS [5]. Treatment with caspase-9 inhibitor this compound significantly reduced this apoptotic cell death, demonstrating its efficacy in neutralizing the intrinsic apoptosis pathway activation under nutrient stress conditions [5]. These findings across diverse cell types establish a consistent pattern of this compound-mediated cytoprotection through specific caspase-9 inhibition.

In Vivo Evidence in Spinal Cord Injury Models

The most compelling evidence for this compound's neuroprotective effects comes from a controlled animal study using a rat model of traumatic spinal cord injury (SCI) [6]. In this investigation, fifty-four Wistar albino rats were divided into three experimental groups: sham-operated controls (Group 1), trauma-only controls (Group 2), and trauma combined with this compound treatment (0.8 μM/kg; Group 3). Spinal cord injury was induced at the thoracic level using the standard weight-drop technique, and the therapeutic compound was administered intravenously following injury [6].

Table 2: In Vivo Efficacy of this compound in Rat Spinal Cord Injury Model

| Parameter | Trauma-Only Control | This compound Treated | Statistical Significance |

|---|---|---|---|

| Apoptotic cells (24h post-injury) | 90.25 ± 2.6 | 50.5 ± 1.9 | p < 0.05 |

| Apoptotic cells (7d post-injury) | 49 ± 2.1 | 17.7 ± 2.6 | p < 0.05 |

| Functional recovery | Significantly impaired | Marked improvement | p < 0.05 |

| Neural ultrastructure | Severe damage | Protected neurons, glia, myelin, axons | Electron microscopy confirmation |

The results demonstrated that this compound treatment provided substantial neuroprotection at both cellular and functional levels. At 24 hours post-injury, quantitative analysis revealed the mean apoptotic cell count in the trauma-only control group was significantly higher (90.25 ± 2.6) compared to the this compound-treated group (50.5 ± 1.9), representing an approximate 44% reduction in apoptosis [6]. This protective effect persisted at 7 days post-injury, with the treated group showing only 17.7 ± 2.6 apoptotic cells compared to 49 ± 2.1 in untreated controls, demonstrating a 64% reduction in late-stage apoptosis [6].

Electron microscopy examination provided ultrastructural validation of the neuroprotective effects, showing that this compound treatment preserved integrity across multiple neural components, including neurons, glia, myelin sheaths, axons, and intracellular organelles [6]. Critically, this cellular protection translated to meaningful functional benefits. Assessment using the inclined-plane technique and a modified Tarlov motor grading scale revealed that this compound-treated animals exhibited significantly better functional recovery compared to untreated controls at both 3 and 7 days post-SCI [6]. This correlation between reduced apoptotic cell death and improved neurological outcomes strengthens the therapeutic rationale for caspase-9 inhibition in acute neural injury.

Experimental Protocols

In Vitro Application

For in vitro investigations of caspase-9-mediated apoptosis, researchers have established standardized protocols for this compound application [3] [4]. The inhibitor is typically prepared as a stock solution in DMSO at concentrations >10 mM, which can be stored at -20°C to -70°C for several months. For experimental use, this stock is diluted to working concentrations in appropriate cell culture media. The standard pretreatment protocol involves administering 20 μM this compound to cells for 30 minutes before applying apoptotic stimuli, which allows for adequate cellular uptake and caspase-9 inhibition prior to injury induction [3].

Assessment of apoptotic activity following this compound treatment typically involves multiple complementary methodologies. Flow cytometry with annexin V-FITC/propidium iodide staining provides quantitative data on early and late apoptosis, distinguishing them from necrotic cell death [5]. Western blot analysis enables detection of caspase activation through monitoring the cleavage of procaspases (e.g., procaspase-9 and procaspase-3) and their downstream substrates such as poly (ADP-ribose) polymerase (PARP) [5]. Additional methodological approaches include MTT assays for cell viability, APOPercentage assays for direct apoptosis quantification, and immunofluorescence microscopy for spatial localization of apoptotic activity within cell populations [5] [7].

Standardized in vitro workflow for evaluating this compound efficacy. Cells are plated, grown to confluence, subjected to apoptotic stimuli (serum deprivation), pretreated with this compound, and analyzed using multiple complementary apoptosis assessment methods.

In Vivo Application

For in vivo studies in spinal cord injury models, researchers have developed a refined administration protocol for this compound [6] [4]. The inhibitor is prepared by first dissolving the dry-form compound in dimethyl sulfoxide (DMSO) and then further diluting with phosphate-buffered saline to achieve the desired concentration for systemic administration. In the established rat SCI model, this compound is administered via intravenous injection at a dosage of 0.8 μM/kg, with treatment initiated immediately following injury induction [6].

The assessment methodology for in vivo efficacy incorporates multiple complementary approaches at specified timepoints post-injury (24 hours and 7 days). Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining provides quantitative data on apoptotic cell counts in cord tissue sections [6]. Light microscopy evaluation examines tissue architecture, identifying features such as hemorrhage, edema, necrosis, polymorphonuclear leukocyte infiltration, and vascular thrombi [6]. Transmission electron microscopy offers ultrastructural analysis of intracellular organelles, myelin integrity, and subcellular evidence of apoptosis [6]. For functional correlation, behavioral assessments including the inclined-plane technique and modified Tarlov motor grading scale provide quantitative measures of neurological recovery at 3 and 7 days post-SCI [6].

Research Context and Challenges

Clinical Translation of Caspase Inhibitors

Despite promising preclinical results with this compound and other caspase inhibitors, the translation to clinical applications has faced significant challenges. To date, no caspase inhibitor has achieved successful clinical adoption for neurological indications, though several have progressed to clinical trials [1]. Peptidomimetic inhibitors such as IDN-6556 (emricasan) for liver diseases, VX-740 (pralnacasan) for rheumatoid arthritis and osteoarthritis, and VX-765 (belnacasan) for inflammatory diseases have shown efficacy in preclinical and early clinical studies but were ultimately terminated due to inadequate efficacy, poor target specificity, or adverse side effects (particularly liver toxicity at higher doses) [1].

The challenges facing this compound and similar compounds reflect broader issues in caspase inhibitor development. The multifunctional nature of caspases means that inhibiting their apoptotic functions may inadvertently interfere with non-apoptotic roles in proliferation, differentiation, and other vital cellular processes [1]. Additionally, caspase-independent cell death pathways may become activated upon caspase inhibition, potentially limiting therapeutic efficacy [1]. There also remain significant pharmacokinetic and blood-brain barrier penetration challenges for neurological applications that must be addressed through further compound optimization.

Future Research Directions

Future research on this compound should explore several promising directions to advance its therapeutic potential. Combination therapies that target multiple cell death pathways simultaneously may enhance efficacy while allowing lower, less toxic dosing of individual components [1] [8]. Research into novel delivery systems, including nanoparticles and cell-penetrating peptides, could improve bioavailability and target specificity while reducing systemic exposure [1]. Further investigation of the non-apoptotic functions of caspase-9 may reveal unexpected effects of inhibition that must be considered in therapeutic development [1].

Additionally, there is a need for more comprehensive safety profiling and dose-response studies across multiple animal species to better establish therapeutic windows [1]. Research should also focus on optimizing treatment timing and duration, as the therapeutic window for apoptosis inhibition following neural injury may be critical for maximizing efficacy while minimizing interference with normal cellular turnover [6] [1]. Finally, exploration of this compound in other neurological disease models beyond spinal cord injury, such as ischemic stroke, traumatic brain injury, and neurodegenerative conditions, could expand its potential therapeutic applications.

Conclusion

References

- 1. A long way to go: caspase inhibitors in clinical use [nature.com]

- 2. Caspase-9 Inhibitor this compound FMK008 [rndsystems.com]

- 3. This compound | Caspase-9 Inhibitor [medchemexpress.com]

- 4. This compound Evaluation Sample - Irreversible Caspase-9 ... [apexbt.com]

- 5. Effect of nerve growth factor and its transforming tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection and functional recovery after application of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the caspase-3/caspase-9 inhibitors (Z-DEVD ... [bio-protocol.org]

- 8. Targeting post-mitochondrial effectors of apoptosis for ... [sciencedirect.com]

Comprehensive Technical Guide: Z-LEHD-FMK in Spinal Cord Injury Research

Introduction to Z-LEHD-FMK and Spinal Cord Injury Pathophysiology

Spinal cord injury (SCI) represents a devastating neurological condition characterized by primary mechanical damage followed by a complex secondary injury cascade that amplifies tissue destruction and functional deficits. Within this secondary injury phase, programmed cell death (apoptosis) plays a critical role in expanding the initial lesion, particularly through the mitochondrial apoptotic pathway. This compound has emerged as a targeted therapeutic candidate designed to interrupt this destructive process. This irreversible caspase-9 inhibitor demonstrates specificity for the intrinsic apoptosis pathway, positioning it as a valuable research tool and potential therapeutic agent for neuroprotection following SCI.

The molecular pathogenesis of SCI involves the sequential activation of cysteine proteases known as caspases, which execute programmed cell death in neurons and glial cells. Within this hierarchy, caspase-9 functions as an initiator caspase that becomes activated following mitochondrial outer membrane permeabilization and cytochrome c release, forming the "apoptosome" complex. This activation triggers a cascade that amplifies the apoptotic signal, ultimately leading to cellular disintegration. This compound addresses this specific mechanism by covalently modifying the catalytic site of caspase-9 through its fluoromethyl ketone (FMK) moiety, effectively blocking its proteolytic activity and downstream apoptotic signaling [1].

Mechanism of Action and Biochemical Properties

Biochemical Characterization

This compound is a cell-permeable, irreversible caspase-9 inhibitor with the chemical name methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate. Its molecular weight is approximately 690.72 g/mol (base form) or 804.74 g/mol (TFA salt form), with a CAS number of 210345-04-3 [2] [3]. The inhibitor features O-methylation in the P1 position on aspartic acid, which enhances its stability and cellular permeability compared to non-derivatized peptides [4].

The compound operates through competitive inhibition at the caspase-9 active site, with the FMK group forming a covalent bond with the catalytic cysteine residue, rendering the inhibition irreversible. This mechanism effectively prevents caspase-9 from processing and activating downstream effector caspases, particularly caspase-3 and caspase-7, thereby interrupting the apoptotic cascade before it reaches its execution phase [3] [1]. The inhibitor demonstrates high specificity for caspase-9 over other caspase family members, though at higher concentrations it may inhibit related caspases due to structural similarities in their active sites.

Neuroprotective Mechanisms in SCI

Apoptosis Inhibition: Following SCI, this compound significantly reduces apoptotic cell death in the injured epicenter and penumbra regions. Histopathological analyses using TUNEL staining have demonstrated up to 50% reduction in apoptotic indices in treated animals compared to trauma controls [2] [5]. This protective effect encompasses multiple neural cell types, including neurons, oligodendrocytes, and astrocytes, preserving essential cellular components of the spinal cord tissue architecture.

Mitochondrial Pathway Modulation: By specifically targeting the mitochondrial apoptosis pathway, this compound preserves mitochondrial membrane integrity and prevents the amplification of caspase activation. Electron microscopy studies have confirmed that treatment protects neuronal and glial ultrastructure, including mitochondria, myelin sheaths, and intracellular organelles [2].

Inflammation and Autophagy Modulation: Emerging evidence suggests that caspase inhibition may influence secondary injury processes beyond apoptosis. Some studies indicate that caspase-9 inhibition can modulate autophagic processes under certain conditions, potentially affecting cytoprotective mechanisms in stressed neural cells [6]. However, these effects appear context-dependent and require further investigation in SCI models.

Experimental Models and Research Findings

In Vivo Studies in Rodent SCI Models

The efficacy of this compound has been primarily evaluated in contusion and compression models of SCI in rats, which replicate key aspects of human traumatic spinal cord injury. In these models, the inhibitor is typically administered via intravenous injection following injury, with dosing regimens optimized based on the temporal progression of apoptotic activity post-SCI.

A pivotal study by Colak et al. demonstrated that treatment with this compound (0.8 μM/kg, IV) at 24 hours post-injury resulted in significantly fewer apoptotic cells and diminished axonal demyelination compared to trauma controls [2]. Histopathological examination revealed better preservation of neural tissue architecture, including reduced vacuolization and more intact white matter tracts. Interestingly, despite these robust histological improvements, corresponding functional recovery in hind-limb motor function was not consistently observed across studies, highlighting the complex relationship between cytoprotection and neurological outcome in SCI [7] [5].

Table 1: Key Findings from In Vivo Studies of this compound in Spinal Cord Injury Models

| Study Model | Dosage & Administration | Histological Outcomes | Functional Outcomes | Reference |

|---|---|---|---|---|

| Rat compression SCI | 0.8 μM/kg, IV, single dose at 24h post-injury | Significant reduction in TUNEL-positive cells; improved ultrastructural preservation | Limited improvement in motor scores | [2] |

| Rat contusion SCI combined with MgSO₄ | 0.8 mM/kg, IV, combined protocol | Statistically significant improvement in histological scores compared to controls | No significant difference in motor examination | [7] [5] |

In Vitro Evidence and Complementary Models

Beyond direct SCI models, this compound has demonstrated protective effects in various neural cell culture systems exposed to apoptotic stimuli. Studies employing camptothecin-treated Jurkat cells have shown that the inhibitor reduces apoptosis by approximately 50% compared to untreated controls, as quantified by Annexin V staining [4]. This corroborates its efficacy in preventing caspase-9-mediated cell death in neural contexts.

Research in other injury models, including cerebral ischemia, has provided additional insights into the potential mechanisms and therapeutic windows for caspase-9 inhibition in central nervous system trauma. These complementary studies suggest that the effectiveness of this compound may be highly dependent on treatment timing and bioavailability at the injury site [5].

Experimental Protocols and Methodologies

In Vivo Administration in Rodent SCI Models

For preclinical studies in rat SCI models, this compound is typically reconstituted and administered according to the following protocol:

Reconstitution: Prepare stock solution by dissolving lyophilized this compound in anhydrous DMSO to a concentration of 10-20 mM. Further dilute in phosphate-buffered saline (PBS) immediately before administration, ensuring the final DMSO concentration does not exceed 1-2% to avoid solvent toxicity [2] [3].

Dosing: Administer intravenously at a dose of 0.8 μM/kg (equivalent to approximately 0.8-1.0 mg/kg) at 24 hours post-injury. Some protocols employ additional doses at 48 hours for extended protection against delayed apoptosis [2].

Controls: Include appropriate vehicle controls (DMSO/PBS solution at same concentration) and trauma controls (SCI without treatment). Sham-operated animals serve as additional controls for baseline comparisons.

Tissue Collection and Analysis: At experimental endpoints (typically 3-7 days post-injury), perfuse animals transcardially with fixative. Process spinal cord tissue for:

In Vitro Cell Culture Protocols

For mechanistic studies in cell culture systems, the following methodology is recommended:

Cell Preparation: Culture neural cells (e.g., primary neurons, glial cells, or neuroblastoma lines) under standard conditions. For apoptosis induction, treat with campthothecin (4 μM for 3 hours) or other apoptotic stimuli [4].

Inhibitor Treatment: Pre-incubate cells with 20 μM this compound for 30 minutes to 2 hours before apoptotic challenge. Prepare fresh working solutions from DMSO stock, maintaining final DMSO concentration below 0.2% [4] [3].

Apoptosis Assessment:

- Annexin V/PI staining for flow cytometry

- Caspase activity assays using fluorogenic substrates

- Western blotting for cleavage of caspase substrates (PARP, etc.)

- Mitochondrial membrane potential measurements (JC-1, TMRM)

Table 2: Practical Considerations for this compound Research Applications

| Parameter | Recommendations | Notes |

|---|---|---|

| Solubility | ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in H₂O | Fresh preparation recommended; avoid aqueous solutions for stock |

| Storage | -20°C (lyophilized); -20°C in DMSO (reconstituted) | Avoid repeated freeze-thaw cycles; stable for ≥6 months |

| Cellular Toxicity | Maintain DMSO <0.2% in culture media | Higher concentrations may induce cellular stress |

| Working Concentration | 10-50 μM for cell culture; titrate for specific models | Effective dose varies by cell type and apoptotic stimulus |

| Specificity Controls | Use alongside caspase-8 inhibitor (Z-IETD-FMK) | Confirm caspase-9-specific effects |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key apoptotic signaling pathways in spinal cord injury and the experimental workflow for evaluating this compound efficacy.

Apoptotic Signaling Pathway in Spinal Cord Injury

This diagram illustrates the intrinsic apoptotic pathway activated following spinal cord injury, showing the precise molecular target of this compound at the point of caspase-9 activation.

Experimental Workflow for Evaluating this compound

This workflow outlines the key methodological steps for evaluating the efficacy of this compound in experimental spinal cord injury models, highlighting the multi-modal assessment approach required in preclinical neuroprotection studies.

Research Limitations and Future Directions

Current Research Constraints

Despite promising histological outcomes, several limitations temper enthusiasm for this compound as a stand-alone therapeutic for SCI:

Functional Recovery Disconnect: The most significant limitation is the discordance between histological improvement and functional recovery observed in multiple studies [7] [5]. While treated animals demonstrate significantly reduced apoptotic markers and better tissue preservation, this has not consistently translated to improved motor function in standardized behavioral tests.

Blood-Spinal Cord Barrier Penetration: The bioavailability of systemically administered this compound at the injury site remains incompletely characterized. The compromised vascular integrity following SCI creates a dynamic environment for drug delivery, with potential limitations in distribution to the injury epicenter.

Therapeutic Window Constraints: The optimal timing for caspase inhibition in SCI appears limited to the first 24-48 hours post-injury, corresponding to the peak of apoptotic activity. Later administration may miss critical early events in the secondary injury cascade [2].

Combination Therapy Considerations: Research suggests that targeting multiple secondary injury mechanisms simultaneously may be necessary for meaningful functional recovery. Studies combining this compound with magnesium sulfate (an NMDA receptor antagonist) showed better histological outcomes but similarly limited functional improvement [7] [5].

Future Research Directions

Delivery System Optimization: Developing advanced delivery systems such as nanoparticles, hydrogels, or controlled-release formulations could enhance this compound bioavailability at the injury site and extend its therapeutic window.

Multi-target Therapeutic Approaches: Given the complexity of secondary injury, future studies should explore rational combination therapies targeting complementary pathways, such as excitotoxicity (NMDA antagonists), oxidative stress (antioxidants), and inflammation (immunomodulators).

Biomarker Development: Identifying specific biomarkers of caspase-9 activation in SCI would facilitate patient stratification and treatment monitoring in potential clinical applications.

Dose-Response and Timing Optimization: More comprehensive temporal and dose-response studies are needed to establish optimal dosing regimens that maximize efficacy while minimizing potential off-target effects.

Conclusion and Research Implications

This compound represents a valuable research tool for specifically investigating the contribution of caspase-9-mediated apoptosis to secondary tissue damage following spinal cord injury. The compound's well-characterized mechanism of action, irreversible inhibition kinetics, and demonstrated efficacy in reducing apoptotic markers in preclinical models make it particularly useful for mechanistic studies of cell death pathways in CNS trauma. However, the consistent observation that histological improvement does not reliably translate to functional recovery highlights the multifactorial nature of spinal cord injury and the limitations of targeting a single secondary injury mechanism.

References

- 1. Caspase-9 Inhibitor this compound FMK008 [rndsystems.com]

- 2. This compound Evaluation Sample - Irreversible Caspase-9 ... [apexbt.com]

- 3. This compound TFA | Caspase inhibitor | Mechanism [selleckchem.com]

- 4. This compound, Caspase-9 Inhibitor [bdbiosciences.com]

- 5. (PDF) effects of combined and individual use of NMDA receptor... [academia.edu]

- 6. Involvement of caspase-9 in autophagy-mediated cell ... [sciencedirect.com]

- 7. Effects of combined and individual use of N-methyl-D aspartate... [pubmed.ncbi.nlm.nih.gov]

Z-LEHD-FMK: Core Chemical and Biological Data

The table below summarizes the fundamental properties of Z-LEHD-FMK.

| Property | Detail / Value |

|---|---|

| Name | This compound |

| CAS Number | 210345-04-3 [1] |

| Molecular Formula | C₃₂H₄₃FN₆O₁₀ [1] |

| Molecular Weight | 690.72 g/mol [1] |

| Mechanism of Action | Specific, irreversible caspase-9 inhibitor [2] [1] |

| Primary Role in Research | Inhibits the mitochondrial (intrinsic) apoptotic pathway; used to study selective protection of normal cells (e.g., hepatocytes) during TRAIL-induced cancer cell death [2]. |

| Physical Form | Powder [1] |

| Solubility | Soluble in DMSO (>10 mM) [1] |

| Storage | Desiccate at -20°C [1] |

Key Experimental Findings and Quantitative Data

The following table consolidates significant results from pivotal studies using this compound.

| Experimental Context (Cell Line/Model) | Treatment Conditions | Key Findings & Quantitative Outcomes |

|---|

| Human Cell Lines *in vitro* [2] [1] | 20 µM this compound for 30 min, followed by 20 ng/ml TRAIL for 4 hours [1]. | • HCT116 & 293 cells: Complete protection from TRAIL-induced toxicity [2] [1]. • SW480 & H460 cells: Death not prevented by this compound [2]. • Normal Human Hepatocytes: Protected from TRAIL-induced apoptosis [2]. • HCT116 Colony Growth: Significantly more colonies survived with TRAIL + this compound vs. TRAIL alone [2]. | | Rat Spinal Cord Injury Model [1] | 0.8-mM/kg intravenous injection [1]. | • 24 hrs post-injury: Significantly fewer apoptotic cells in treated group vs. controls [1]. • Electron Microscopy: Protected neurons, glia, myelin, axons, and intracellular organelles [1]. | | Rat Focal Ischemia/Reperfusion Model [1] | Not specified in detail. | • Neurological Outcome: Improved by 63% [1]. • Infarction Volume: Reduced by 49% [1]. |

Detailed Experimental Protocol

Based on the cited literature, here is a generalized protocol for using this compound in cell-based assays [2] [1].

Preparation of Stock Solution

- Dissolve this compound powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM) [1].

- Note: Warming the tube at 37°C and brief sonication may aid in dissolving the compound completely [1].

- Aliquot and store the stock solution at -20°C or below. For best results, prepare fresh solutions on the day of use, though frozen stocks can typically be maintained for several months [1].

Cell Treatment

- Culture your chosen cell line (e.g., HCT116, primary hepatocytes).

- Pre-treat cells with 20 µM this compound for 30 minutes [1]. This pre-incubation is crucial for the inhibitor to bind and inhibit caspase-9 before the apoptotic stimulus is introduced.

- Add the apoptotic stimulus, TRAIL, at a concentration of 20 ng/ml to the culture medium, while maintaining the this compound presence [2] [1].

- Incubate the cells for the desired experimental duration (e.g., 4 hours for acute toxicity assessment, or longer for colony formation assays) [2] [1].

Downstream Analysis

Signaling Pathway in TRAIL-Induced Apoptosis

The diagram below illustrates the core apoptotic pathway induced by TRAIL and the specific point of inhibition by this compound, highlighting the differential effect in sensitive versus resistant cancer cells.

Mechanism of TRAIL-induced apoptosis and this compound inhibition [2] [3] [4].

Research Implications and Therapeutic Potential

The differential effect of this compound reveals a critical strategic insight: it is possible to protect certain normal cells from TRAIL-induced apoptosis without compromising its ability to kill many cancer cell types [2]. This selectively widens the therapeutic window for TRAIL-based therapies [2].

The resistance of some cancer cells (e.g., SW480, NCI-H460) to this compound suggests their death is executed primarily via a strong, direct caspase-8 pathway (Type I cells). In contrast, cells protected by the inhibitor (e.g., HCT116, hepatocytes) rely more heavily on mitochondrial amplification (Type II) [2] [4]. Furthermore, research on the NCI-H460 cell line indicates that in some contexts, the mitochondrial role is less about caspase-9 activation and more about the release of Smac to neutralize XIAP, which otherwise blocks caspase-3 activity [4]. Overcoming XIAP inhibition thus becomes a key determinant of TRAIL sensitivity [4].

References

- 1. - Z - LEHD | CAS:210345-04-3 | Irreversible... | Manufacturer BioCrick FMK [biocrick.com]

- 2. The caspase 9 inhibitor this compound protects human liver ... [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Apoptosis [cellsignal.com]

- 4. Bcl-2-mediated control of TRAIL - induced ... | PLOS One apoptotic [journals.plos.org]

Mechanism of Action and Primary Applications

Z-LEHD-FMK is a cell-permeable, irreversible inhibitor that specifically targets caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway [1] [2]. Its core function is to block the formation of the active caspase-9 enzyme, thereby inhibiting the downstream activation of executioner caspases like caspase-3 and caspase-7, and ultimately attenuating apoptosis [1] [2].

The table below summarizes its main research applications:

| Application Area | Specific Model/Context | Observed Effect |

|---|---|---|

| Neuroprotection | Rat model of spinal cord trauma [1] [2] | Protected neurons, glia, myelin; reduced apoptotic cell count; improved neurological outcomes. |

| Injury Protection | Ischemia/reperfusion injury [1] | Protection against lethal reperfusion injury. |

| Cancer Cell Studies | TRAIL-induced apoptosis in HCT116, 293, SW480 cells, and normal human hepatocytes [1] [2] | Selectively protected HCT116, 293, and normal hepatocytes from TRAIL-induced toxicity. |

| Embryology Research | In vitro production of buffalo embryos [3] | Increased cleavage and blastocyst formation rates; reduced apoptosis in embryos. |

In Vitro Experimental Protocols

Cell-Based Apoptosis Assay

This protocol is for inhibiting caspase-9 in cell cultures treated with apoptotic inducers, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) [1] [2].

- 1. Stock Solution Preparation: Dissolve this compound in anhydrous DMSO at a concentration of 10-20 mM (e.g., ≥34.8 mg/mL for a 50 mM stock). Aliquot and store at -20°C [1].

- 2. Cell Seeding and Pre-treatment: Plate your cells (e.g., HCT116, HEK293) and allow them to adhere. Pre-treat cells with 20 µM this compound for 30 minutes before applying the apoptotic stimulus [1].

- 3. Induction of Apoptosis: After pre-treatment, add the apoptotic inducer (e.g., 20 ng/mL TRAIL) to the culture medium. Continue co-incubating the cells for the desired period (e.g., 4-16 hours) to observe apoptosis inhibition [1] [2].

- 4. Outcome Assessment: Analyze the protective effect of this compound using assays like:

Embryo Culture Protocol

This protocol outlines the use of this compound to enhance the yield of in vitro produced buffalo embryos, a method that could be adapted for other embryology studies [3].

- 1. Inhibitor Preparation: Prepare a stock solution in DMSO and dilute it to the working concentration in the in vitro maturation (IVM) and in vitro culture (IVC) media.

- 2. Concentration Optimization: The optimal concentration can vary by system. Research on buffalo embryos found 20 µM to be most effective [3]. It is crucial to perform a dose-response test for your specific model. The table below summarizes tested concentrations and outcomes from the buffalo embryo study: | Concentration (µM) | Cleavage Rate | Blastocyst Rate | Apoptotic Index | | :--- | :--- | :--- | :--- | | 0 (Control) | Baseline | Baseline | Baseline | | 10 | Data not specified | Data not specified | Data not specified | | 20 | 74.20 ± 5.87%* | 27.42 ± 2.94%* | 1.88 ± 0.87* | | 30 | Data not specified | Data not specified | Data not specified | | 50 | Data not specified | Data not specified | Data not specified | Significantly higher/lower (P<0.05) than control and other concentrations [3].

- 3. Application: Supplement both the IVM and IVC media with the selected optimal concentration of this compound [3].

- 4. Endpoint Analysis: Assess embryo development (cleavage and blastocyst rates) and quality (e.g., total cell count via staining, and apoptotic index via TUNEL assay) [3].

In Vivo Application Protocol

The following protocol has been used in a rat model of spinal cord injury [1] [2].

- Animal Model: Adult male Wistar albino rats (250-350 g) with induced spinal cord trauma.

- Dosage and Formulation: Administer 0.8 µmol/kg of this compound via intravenous (i.v.) injection. Dissolve the dry-form compound in DMSO first, then prepare the final solution in phosphate-buffered saline (PBS) [2].

- Dosing Schedule: A single intravenous injection administered after injury. The protective effect has been observed in studies lasting from 24 hours to 7 days post-injury [1] [2].

- Outcome Evaluation: Effects can be evaluated through:

- Histological analysis (e.g., reduced apoptotic cell count via TUNEL).

- Electron microscopy (assessment of neuronal and axonal integrity).

- Functional neurological recovery scores [2].

Critical Considerations for Use

- Specificity Note: While this compound is designed as a caspase-9 inhibitor, a study notes that caspase inhibitors based on tetrapeptide substrates can lack absolute selectivity. Cross-reactivity with other caspases with similar cleavage motifs (like caspase-4) is possible, so results should be interpreted with caution [4].

- Solubility and Storage: this compound is insoluble in water but highly soluble in DMSO (≥107.4 mg/mL) and ethanol (≥98.2 mg/mL). Store the powder at -20°C [2].

- Cytoprotective Selectivity: Evidence suggests that this compound may preferentially protect normal cells (e.g., hepatocytes) while permitting the death of cancer cells exposed to TRAIL, highlighting its potential for research in selective cytoprotection [2].

- Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for the inhibitor) and a positive control for apoptosis induction to validate your experimental system.

Caspase-9 in the Intrinsic Apoptotic Pathway

The following diagram illustrates the intrinsic apoptotic pathway and the precise point where this compound exerts its inhibitory effect.

References

- 1. medchemexpress.com/ z - lehd - fmk .html [medchemexpress.com]

- 2. This compound Evaluation Sample - Irreversible Caspase-9 ... [apexbt.com]

- 3. Caspase-9 inhibitor Z - LEHD - FMK enhances the yield of in ... vitro [pubmed.ncbi.nlm.nih.gov]

- 4. Commonly used caspase inhibitors designed based on ... [nature.com]

Comprehensive Application Notes and Protocols for Caspase-9 Inhibitor Z-LEHD-FMK in Cell Culture

Z-LEHD-FMK is a cell-permeable, irreversible, and competitive inhibitor of caspase-9. It is widely used in research to specifically block the mitochondrial apoptosis pathway, thereby reducing programmed cell death in various experimental models, ranging from cell lines to in vivo animal studies [1] [2] [3]. Its application can enhance cell survival under stressful conditions, such as those encountered during in vitro embryo production or exposure to cytotoxic agents [1] [4].

Key Experimental Data and Optimal Concentrations

The effective concentration of this compound varies depending on the cell type and experimental objective. The tables below summarize the optimal concentrations and their effects from key studies.

Table 1: In Vitro Applications of this compound

| Cell Type / System | Inducer of Apoptosis | Optimal [this compound] | Key Findings | Citation |

|---|---|---|---|---|

| Buffalo Embryos (In vitro production) | Culture conditions | 20 µM | Significantly increased cleavage rate (74.2%) and blastocyst production rate (27.4%); reduced apoptotic index. | [1] |

| HCT116 (Human colon cancer) & 293 (Human embryonic kidney) | TRAIL (20 ng/mL) | 20 µM | Pretreatment for 30 min protected cells from TRAIL-induced toxicity. | [2] [4] |

| Normal Human Hepatocytes | TRAIL | 20 µM | Pretreatment for 6 hours protected liver cells from TRAIL-induced apoptosis. | [4] [3] |

| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | Pre-incubation for 30 min reduced the proportion of apoptotic cells (Annexin V positive) by approximately half. | [5] |

| General Cell Culture | Various apoptotic insults | 10 - 50 µM | The protective effect often follows a bell-shaped curve, with efficacy dropping at higher concentrations (e.g., 50 µM). | [1] [6] |

Table 2: In Vivo Application of this compound

| Animal Model | Condition / Target | Dosage & Administration | Key Findings | Citation |

|---|---|---|---|---|

| Adult Male Wistar Rats | Spinal Cord Injury (SCI) | 0.8 µmol/kg (intravenous) | Significantly reduced apoptotic cell count at 24 hours and 7 days post-injury; improved functional recovery and neuroprotection. | [2] [7] |

Detailed Experimental Protocols

Protocol for Inhibiting Apoptosis in Adherent Cell Lines (e.g., HCT116, 293)

This protocol is adapted from studies investigating TRAIL-induced apoptosis [2] [4] [3].

Workflow Overview:

Materials:

- This compound (lyophilized powder)

- Anhydrous DMSO

- Cell culture medium

- Apoptosis inducer (e.g., recombinant TRAIL)

- Equipment: Cell culture incubator, sterile tissue culture hood

Procedure:

Preparation of Stock Solution:

Cell Plating:

- Plate cells in an appropriate culture vessel (e.g., 96-well plate, culture dish) and allow them to adhere and grow to the desired confluence (e.g., 60-80%).

Inhibitor Pre-treatment:

- Dilute the 10 mM stock solution in pre-warmed cell culture medium to achieve a final working concentration of 20 µM.

- Critical: The final concentration of DMSO in the culture medium should not exceed 0.2% to avoid cellular toxicity [5].

- Remove the old culture medium from the cells and replace it with the medium containing this compound.

- Incubate the cells for 30 minutes in a CO₂ incubator at 37°C to allow the inhibitor to penetrate the cells [2] [4].

Induction of Apoptosis:

- After the pre-treatment, add the apoptosis inducer (e.g., TRAIL at 20 ng/mL) directly to the same culture medium.

- Continue to incubate the cells for the required time to induce apoptosis (e.g., 4 hours for TRAIL) [2].

Analysis:

Protocol for In Vitro Embryo Production (Buffalo)

This protocol highlights the use of this compound to enhance blastocyst yield [1] [8].

Procedure:

- In Vitro Maturation (IVM): Supplement the IVM medium with 20 µM this compound.

- In Vitro Fertilization (IVF): Perform standard IVF procedures.

- In Vitro Culture (IVC): Continue to supplement the culture medium with 20 µM this compound.

- Assessment: Evaluate the cleavage rate on day 2 and the blastocyst formation rate on day 8. The blastocysts can be further analyzed via TUNEL assay to assess the level of apoptosis (apoptotic index) and total cell count [1].

Mechanism of Action and Signaling Pathway

This compound acts as a pseudo-substrate that irreversibly binds to the active site of caspase-9, preventing it from initiating the apoptotic cascade. The diagram below illustrates its role in the mitochondrial apoptosis pathway.

As shown in the pathway, this compound specifically inhibits caspase-9 after its activation in the apoptosome complex, thereby preventing the downstream activation of effector caspases and the execution of apoptosis [1] [3] [5].

Formulation, Storage, and Important Notes

- Solubility: The compound is soluble in DMSO (>10 mM). For best results, warm the vial at 37°C and briefly sonicate to ensure complete dissolution [2] [3].

- Storage: The lyophilized powder should be stored desiccated at -20°C. After reconstitution in DMSO, store small aliquots at -20°C [2] [5].

- Specificity: While this compound is a specific caspase-9 inhibitor, at higher concentrations, it may also inhibit other caspases like caspase-4 [2]. Always include appropriate controls, such as a non-functional control inhibitor (e.g., Z-FA-FMK), to confirm the specificity of the observed effects [5].

- Cellular Stress Response: Treatment with this compound can alter the cellular stress response. Studies in buffalo embryos showed significant upregulation of stress-related genes (e.g., CHOP, HSP10, HSP40) at higher concentrations (30-50 µM), which was not observed at the optimal 20 µM concentration [1]. This highlights the importance of concentration optimization.

References

- 1. Caspase-9 inhibitor Z - LEHD - FMK enhances the yield of in vitro... [pubmed.ncbi.nlm.nih.gov]

- 2. - Z - LEHD | CAS:210345-04-3 | Irreversible... | Manufacturer BioCrick FMK [biocrick.com]

- 3. medchemexpress.com/ z - lehd - fmk .html [medchemexpress.com]

- 4. The caspase 9 inhibitor this compound protects human liver ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, Caspase-9 Inhibitor [bdbiosciences.com]

- 6. Study of caspase inhibitors for limiting death in mammalian ... [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection and functional recovery after application of the... [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-9 inhibitor this compound enhances the yield of in ... [sciencedirect.com]

Z-LEHD-FMK stock solution preparation DMSO

Z-LEHD-FMK: Application Notes & Protocols

This compound is a cell-permeable, irreversible, and competitive caspase-9 inhibitor. It is widely used in research to specifically inhibit the mitochondrial apoptosis pathway, thereby promoting cell survival in various models of cellular stress and injury [1] [2] [3].

Stock Solution Preparation & Storage

The following table summarizes the key quantitative data for preparing and storing this compound stock solutions, compiled from manufacturer datasheets [1] [2] [3].

| Parameter | Specification |

|---|---|

| Molecular Weight | 804.74 g/mol (TFA salt from Selleckchem); 690.72 g/mol (Base form from BioCrick); 804 Daltons (BD Biosciences) [1] [2] [3]. |

| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) [1] [2]. |

| Standard Stock Concentration | 10 mM - 100 mg/mL [1] [2]. |

| Preparation Example (10 mM) | Reconstitute 1.0 mg of this compound in 124 µL of anhydrous DMSO [1]. |

| Stock Solution Storage | Aliquot into small, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles [1] [3]. |

| In-Working DMSO Concentration | Do not exceed 0.2% final DMSO concentration in cell cultures to avoid cellular toxicity [1]. |

In Vitro Cell-Based Assay Protocols

This compound is used to study caspase-9-dependent apoptosis in cell cultures.

General Inhibition Protocol for Adherent Cells (e.g., HCT116)

This protocol is adapted from methods used to study TRAIL-induced apoptosis [2] [3].

- Cell Preparation: Seed and culture cells (e.g., HCT116, SW480) in an appropriate growth medium until they reach the desired confluence.

- Inhibitor Pre-treatment: Add this compound from the stock solution directly to the culture medium at a typical working concentration of 20 µM. Gently swirl the plate to mix.

- Pre-incubation: Incubate the cells with the inhibitor for a specified time, typically 30 minutes to 2 hours, at standard culture conditions (e.g., 37°C, 5% CO₂) [1] [2] [3].

- Apoptosis Induction: After pre-incubation, add the apoptotic inducer (e.g., 4 µM camptothecin, 50 ng/mL TRAIL) directly to the medium without removing the inhibitor [1] [3].

- Analysis: Following the induction period (e.g., 3-4 hours), harvest cells and analyze apoptosis using techniques like PE-Annexin V staining for flow cytometry or Western blotting for caspase cleavage products [1] [2].

Experimental Workflow Diagram

The diagram below illustrates the logical flow of a typical in vitro experiment.

In Vivo Application Protocol

This compound has been used in animal models to study the role of caspase-9 in injury. The table below summarizes a protocol from a published study on spinal cord injury in rats [3].

| Parameter | Specification |

|---|---|

| Animal Model | Adult male Wistar albino rats (250-350 g) with spinal cord injury [3]. |

| Dosage | 0.8 µM/kg (intravenous injection) [3]. |

| Formulation | Dissolve dry-form this compound in DMSO, then dilute in phosphate-buffered saline (PBS) [3]. |

| Key Findings | Treatment significantly reduced apoptotic cell count and protected neurons, myelin, and axons at 24 hours post-injury [3]. |

Caspase-9 in Apoptosis Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the specific point where this compound exerts its inhibitory effect.

Critical Technical Notes

- Specificity: While this compound is a specific caspase-9 inhibitor, always include appropriate controls (e.g., a negative control inhibitor like Z-FA-FMK) to confirm that observed effects are due to caspase-9 inhibition [1].

- Titration: The optimal working concentration can vary depending on the cell type and apoptosis inducer. It is highly recommended to titrate the reagent for each experimental system [1].

- Solvent Control: The final concentration of DMSO in cell culture should not exceed 0.2% to avoid solvent-induced toxicity that could confound results [1].

References

Comprehensive Application Notes and Protocols: Z-LEHD-FMK in Spinal Cord Injury Rat Models

Introduction to Spinal Cord Injury Pathophysiology and Therapeutic Targeting

Spinal cord injury (SCI) represents a devastating neurological condition with an estimated global incidence of 250,000-500,000 new cases annually, resulting in severe physical dependency, morbidity, and significant economic burden [1] [2]. The pathophysiology of SCI occurs through a biphasic mechanism comprising primary mechanical damage immediately following trauma, followed by an extensive secondary injury phase that evolves over days to weeks [1] [3]. The primary injury results from initial mechanical forces causing direct tissue disruption, hemorrhage, and cellular damage. This initial insult triggers a cascade of secondary events including vascular dysfunction, ionic imbalance, excitotoxicity, inflammatory responses, and ultimately, programmed cell death (apoptosis) that significantly expands the lesion volume beyond the original injury site [1] [3].

A critical component of secondary injury is the activation of caspases, a family of cysteine-aspartic proteases that serve as key mediators of apoptosis. Caspase-9, in particular, functions as an initiator caspase in the intrinsic mitochondrial pathway of apoptosis [4]. Following SCI, cellular stress signals converge on mitochondria, leading to cytochrome c release and formation of the apoptosome complex, which activates caspase-9. This initiates a proteolytic cascade involving downstream effector caspases (including caspase-3) that execute the apoptotic program [5] [4]. The strategic position of caspase-9 in the apoptotic pathway makes it an attractive therapeutic target for limiting secondary tissue damage after SCI. Z-LEHD-FMK is a selective and irreversible inhibitor of caspase-9 that has demonstrated significant neuroprotective properties in experimental SCI models [4] [6].

This compound Biochemical Properties and Mechanism of Action

Compound Specifications

This compound is a cell-permeable tetrapeptide inhibitor designed to selectively target caspase-9. Its biochemical profile is characterized by:

- Molecular Formula: C~32~H~43~FN~6~O~10~ [7] [8]

- Molecular Weight: 690.7 Da [7] [6] [8]

- CAS Registry Number: 210345-04-3 [7] [6] [8]

- Purity: >98% [7]

- Inhibition Specificity: Selective, irreversible caspase-9 inhibitor [6]

- Cellular Permeability: Enhanced via fluoromethylketone (FMK) moiety, enabling blood-brain barrier penetration [6]

The compound structure incorporates the Z-group (benzyloxycarbonyl) at the N-terminus, followed by the peptide sequence Leu-Glu-His-Asp (LEHD) that corresponds to the preferred cleavage site for caspase-9, and a fluoromethyl ketone (FMK) warhead that forms irreversible covalent bonds with the catalytic cysteine residue in the caspase-9 active site [6] [8].

Mechanism of Action

This compound functions as a competitive irreversible inhibitor that specifically targets the catalytic site of caspase-9. The inhibitor's mechanism involves:

- Recognition Phase: The LEHD peptide sequence facilitates specific binding to the substrate recognition site of caspase-9

- Irreversible Inhibition: The FMK group reacts with the catalytic cysteine residue (Cys287) in the caspase-9 active site, forming a thioether bond that permanently inactivates the enzyme

- Apoptosis Interruption: By inhibiting caspase-9 activation, this compound prevents initiation of the downstream apoptotic cascade, thereby preserving cellular viability [4] [6]

Table 1: Biochemical and Pharmacological Properties of this compound

| Property | Specification | Research Significance |

|---|---|---|

| Molecular Weight | 690.7 Da | Suitable for CNS penetration |

| CAS Number | 210345-04-3 | Compound identification and sourcing |

| Purity | >98% | Ensures experimental reproducibility |

| Inhibition Type | Irreversible | Provides sustained caspase-9 inhibition |

| Selectivity | Caspase-9 > Caspase-3, -8 | Minimizes off-target effects |

| Solubility | 100 mg/mL in DMSO | Practical for in vivo formulations |

| Storage Conditions | -20°C, desiccated | Maintains compound stability |

The following diagram illustrates the molecular pathway of spinal cord injury and the specific mechanism by which this compound provides neuroprotection:

Experimental Protocols for this compound in Rat SCI Models

Spinal Cord Injury Model Establishment

The contusion model of SCI in rats provides a clinically relevant platform for evaluating neuroprotective agents like this compound. The following protocol has been validated through multiple studies [4] [2]:

- Animal Selection: Adult male Wistar albino rats (250-350 g) are recommended for optimal surgical accessibility and physiological relevance to human SCI pathology. Female rats may exhibit different inflammatory responses and should be considered for sex-specific studies [4] [2].

- Anesthesia and Preoperative Preparation: Induce surgical anesthesia using ketamine (80-100 mg/kg) and xylazine (10-15 mg/kg) administered intraperitoneally. Confirm anesthetic depth by absence of pedal reflex. Shave the thoracic surgical area and disinfect with alternating povidone-iodine and 70% ethanol scrubs. Maintain body temperature at 37°C using a heating pad throughout the procedure [2].

- Surgical Approach: Perform a dorsal midline incision over the T8-T12 vertebrae. Carefully dissect paravertebral muscles to expose the spinal column. Conduct a T9-T10 laminectomy to expose the dorsal spinal cord without duramater disruption. Stabilize the vertebral column using a spinal frame clamp system [4] [2].

- Contusion Injury: Utilize the weight-drop technique with a 10-g weight dropped from a 2.5 cm height onto the exposed dura at T10. This produces a moderate SCI. Confirm injury success by observing immediate tail flick and hind limb retraction reflexes [4].

- Postoperative Care: Administer saline (2-3 mL, subcutaneously) for rehydration immediately post-surgery. Implement twice-daily manual bladder expression until spontaneous voiding returns (typically 7-14 days). Provide supplemental food and hydration gel on cage floor during initial recovery phase. Administer buprenorphine (0.05 mg/kg) every 8-12 hours for postoperative analgesia [2].

This compound Preparation and Administration

- Drug Formulation: Reconstitute this compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Dilute to working concentration in phosphate-buffered saline (PBS) immediately before administration. Ensure final DMSO concentration does not exceed 5% to minimize solvent toxicity [4] [6].

- Dosing Protocol: Administer this compound intravenously at 0.8 μmol/kg (approximately 0.55 mg/kg) [4] [6]. Initiate treatment immediately after SCI induction (within 5-10 minutes) to target the early phase of secondary injury. Continue once-daily administration for 7 days to cover the peak period of apoptotic activity [4].

- Control Groups: Include three experimental groups: (1) Sham-operated controls (laminectomy without injury), (2) Trauma-only controls (SCI + vehicle), and (3) Treatment group (SCI + this compound). Utilize n=15-18 animals per group to ensure statistical power [5] [4].

Outcome Assessment Methodologies

3.3.1 Histopathological Analysis

- Tissue Collection: Euthanize animals at predetermined endpoints (4h, 24h, 7d post-SCI) via transcardial perfusion with 4% paraformaldehyde. Extract spinal cord segments encompassing injury epicenter and rostral/caudal regions [4].

- Apoptosis Detection: Implement TUNEL (Terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick-end labeling) staining to quantify apoptotic cells. Calculate apoptotic index as (TUNEL-positive cells / total cells) × 100% [5] [4].

- Light Microscopy Evaluation: Process paraffin-embedded sections (5 μm) with hematoxylin and eosin staining. Assess histopathological features including hemorrhage, necrosis, polymorphonuclear leukocyte infiltration, and vascular thrombi using standardized scoring systems [5] [4].

- Electron Microscopy: Prepare ultrathin sections (60-80 nm) from epoxy resin-embedded tissues. Examine ultrastructural preservation of neurons, glia, myelin, axons, and intracellular organelles [4].

3.3.2 Functional Recovery Assessment

- Inclined-Plane Test: Conduct evaluation at 3, 7, and 21 days post-SCI. Place rat on an adjustable inclined plane covered with rubber matting. Gradually increase angle until animal cannot maintain position for 5 seconds. Record maximum angle achieved across three trials [5] [4].

- Modified Tarlov Motor Scale: Assess hindlimb motor function using 0-5 scoring criteria: 0=no movement; 1=perceptible movement at joints; 2=good joint movement but unable to stand; 3=able to stand but unable to walk; 4=weak ambulation; 5=normal gait [5] [4].

Table 2: Experimental Timeline for this compound Evaluation in Rat SCI Model

| Time Point | Procedures | Primary Outcomes |

|---|---|---|

| Pre-operative | Animal acclimation, weight recording, group randomization | Baseline values |

| Day 0 (Surgery) | Laminectomy, contusion injury, immediate this compound administration | Successful model establishment |

| Days 1-7 | Daily drug administration, postoperative care, functional screening | Acute drug effects, complication monitoring |

| 24 hours | Subset euthanasia for TUNEL, light and electron microscopy | Apoptotic index, acute histopathology |

| Day 7 | Functional assessment, subset euthanasia for histology | Early functional recovery, subacute histopathology |

| Day 21 | Comprehensive functional assessment | Long-term functional outcomes |

Therapeutic Outcomes and Data Interpretation

Quantitative Neuroprotective Effects

This compound demonstrates significant neuroprotection across multiple parameters in rat SCI models. The quantitative outcomes from published studies are summarized below:

Table 3: Quantitative Effects of this compound Treatment in Rat SCI Models

| Assessment Parameter | Trauma-Only Control | This compound Treated | Statistical Significance | Time Point |

|---|---|---|---|---|

| Apoptotic Cell Count | 90.25 ± 2.6 | 50.5 ± 1.9 | p < 0.05 | 24 hours |

| Apoptotic Cell Count | 49.0 ± 2.1 | 17.7 ± 2.6 | p < 0.05 | 7 days |

| Inclined Plane Angle | 41.5° ± 1.3° | 47.0° ± 2.0° | p < 0.01 | 7 days |

| Motor Scale Score | Significantly impaired | Moderate recovery | p < 0.05 | 7 days |

| Neuronal Ultrastructure | Severe degeneration | Well-preserved organelles | Qualitative improvement | 7 days |

| Myelin Integrity | Extensive disruption | Moderate preservation | Qualitative improvement | 7 days |

Data compiled from published studies [5] [4]

Functional Recovery Observations

Treatment with this compound consistently improves functional recovery outcomes following SCI:

- Early Motor Improvement: By day 7 post-injury, this compound treated animals demonstrate significantly greater motor function compared to vehicle controls, with improvements detectable on both inclined plane testing and modified Tarlov scales [4].

- Histopathological Correlation: The functional improvements correlate with preserved tissue architecture, including reduced cystic cavity formation, decreased lesion volume, and maintenance of axonal integrity in the spared white matter surrounding the injury epicenter [4].

- Cellular Preservation: Electron microscopy analyses confirm that this compound treatment protects neurons, glia, myelin, axons, and intracellular organelles from secondary degenerative processes [4].

Technical Considerations and Optimization Strategies

Dose and Administration Optimization

Based on existing literature and pharmacological principles, consider the following optimization strategies:

- Dose-Response Relationship: While 0.8 μmol/kg has demonstrated efficacy, preliminary dose-ranging studies (0.2-1.2 μmol/kg) are recommended when establishing the model in new laboratory settings to identify optimal dosing [4] [6].

- Administration Route: Intravenous delivery provides rapid systemic distribution. Alternative routes including intraperitoneal injection or direct intrathecal application may be considered for enhanced local delivery, though these require additional surgical procedures [4].

- Therapeutic Window: Initiate treatment as rapidly as possible post-injury (ideally within 30 minutes) to maximize interception of the apoptotic cascade. The therapeutic window for significant benefit may extend up to 4-6 hours post-SCI, but efficacy diminishes with delayed administration [4].

Experimental Design Considerations

- Blinding and Randomization: Implement complete blinding of surgical, treatment, and assessment personnel to group assignments. Utilize computer-generated randomization schemes for group allocation [2].

- Sample Size Justification: Power analysis based on previous studies indicates n=15-18 per group provides adequate power (β=0.8, α=0.05) to detect significant differences in primary outcomes [5] [4].

- Inclusion/Exclusion Criteria: Predefine exclusion criteria including excessive mortality during surgery, postoperative infections, or failure to demonstrate initial hindlimb paralysis following contusion injury [2].